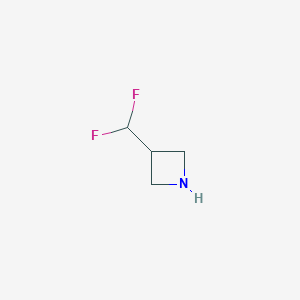

3-(Difluoromethyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)3-1-7-2-3/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROEAZUSMCUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Difluoromethyl)azetidine: A Key Building Block for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides an in-depth technical overview of 3-(difluoromethyl)azetidine, a valuable saturated heterocycle for medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, strategic applications, and safety protocols. A representative, field-proven synthetic methodology is detailed, offering researchers a practical foundation for its preparation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the creation of next-generation therapeutics.

Part 1: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in modern drug design.[1][2][3] Its incorporation into molecular frameworks offers a distinct advantage over more common saturated rings like piperidine or pyrrolidine. The inherent ring strain and non-planar geometry of the azetidine moiety impart a desirable three-dimensionality (sp³-rich character) to drug candidates. This can lead to significant improvements in key pharmacokinetic properties, including enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability.[1][4]

The strategic introduction of fluorine atoms, particularly the difluoromethyl (-CHF₂) group, further amplifies the utility of this scaffold. The difluoromethyl group serves as a unique bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bond donation while significantly altering local electronics and lipophilicity. This modification can enhance binding affinity to biological targets, block sites of metabolic oxidation, and fine-tune pKa, making this compound a highly sought-after building block for designing potent and selective enzyme inhibitors and receptor modulators.[4][5] Its application is particularly noted in the development of therapeutics for central nervous system (CNS) disorders and inflammatory diseases.[4]

Part 2: Core Identifiers and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental design. This compound is most commonly handled and available as its hydrochloride salt to improve stability and handling.[4][6]

| Identifier | This compound (Free Base) | This compound hydrochloride (HCl Salt) |

| CAS Number | 1258067-20-7 | 1354792-76-9[4][6] |

| Molecular Formula | C₄H₇F₂N | C₄H₈ClF₂N[4] |

| Molecular Weight | 107.10 g/mol | 143.56 g/mol [4] |

| IUPAC Name | This compound | This compound;hydrochloride[6] |

| Canonical SMILES | C1C(CN1)C(F)F | C1C(CN1)C(F)F.Cl[6] |

| InChI Key | IMROEAZUSMCUNE-UHFFFAOYSA-N | NYMQWAUMUHQGQQ-UHFFFAOYSA-N[6] |

| Physical Form | Not specified (presumed oil) | Solid |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Not applicable |

| logP (Computed) | 0.47 | Not applicable |

Part 3: Representative Synthesis Protocol

While various strategies exist for the synthesis of functionalized azetidines, a robust and common approach involves the modification of a readily available, protected precursor.[5] The following protocol describes a scientifically sound, multi-step synthesis starting from N-Boc-3-azetidinone, a widely used intermediate.

Causality: The synthesis hinges on the nucleophilic addition of a difluoromethyl equivalent to the ketone of the starting material, followed by the removal of the resulting hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group is used to prevent side reactions involving the azetidine nitrogen and is removed in the final step under acidic conditions to yield the desired product.

Caption: A representative 3-step synthesis workflow for this compound HCl.

Detailed Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq) (CAS: 398489-26-4).

-

Solvent & Inerting: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Purge the flask with nitrogen and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add (Difluoromethyl)trimethylsilane (TMSCHF₂) (1.5 eq) to the cooled solution. Subsequently, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up & Isolation: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tertiary alcohol.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate (Barton-McCombie Deoxygenation)

-

Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol product from Step 1 (1.0 eq) and dissolve in anhydrous THF.

-

Xanthate Formation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Add carbon disulfide (CS₂) (1.5 eq) dropwise, followed by methyl iodide (MeI) (1.5 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Radical Reduction: To the crude xanthate intermediate solution, add tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to reflux (approx. 80-90 °C in toluene) for 2-4 hours.

-

Work-up & Isolation: Cool the reaction mixture to room temperature and concentrate in vacuo. Purify the residue directly by flash chromatography on silica gel to afford the Boc-protected product.

Step 3: Synthesis of this compound Hydrochloride

-

Vessel Preparation: Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Deprotection: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Reaction & Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid. If no precipitate forms, concentrate the mixture under reduced pressure.

-

Purification: The resulting solid can be collected by filtration, washed with cold diethyl ether or DCM, and dried under vacuum to yield the final product as a hydrochloride salt.

Part 4: Safety, Handling, and Storage

The hydrochloride salt of this compound is classified as hazardous. Adherence to safety protocols is mandatory.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

| Signal Word | Warning |

Handling Protocols:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

In case of contact, follow standard first aid measures and consult the Safety Data Sheet (SDS).

Storage:

-

Store in a tightly sealed container in a dry, cool place.

-

Recommended storage temperature is 2-8°C under an inert atmosphere.[4]

Part 5: Conclusion

This compound is a powerful and versatile building block for drug discovery. Its unique combination of a strained, sp³-rich azetidine core and the bioisosteric difluoromethyl group provides medicinal chemists with a valuable tool to optimize the potency and pharmacokinetic profiles of lead compounds. The synthetic pathway outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. Proper adherence to safety and handling procedures is essential when working with this compound and its intermediates.

References

-

ChemScene. 1258067-20-7 | this compound.

-

MySkinRecipes. This compound hydrochloride.

-

J&K Scientific. This compound hydrochloride | 1354792-76-9.

-

Couty, F., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 2023.

-

ChemScene. MSDS of this compound hydrochloride.

-

Sigma-Aldrich. This compound hydrochloride | 1354792-76-9.

-

AK Scientific, Inc. Safety Data Sheet: 3-[(2,3-Difluorophenyl)-fluoromethyl]azetidine.

-

PubChem. 3-(Fluoromethyl)azetidine. National Center for Biotechnology Information.

-

PubChem. 3,3-Difluoroazetidine. National Center for Biotechnology Information.

-

Britton, R., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 2021.

-

Aribo Biotechnology. CAS: 1354792-76-9 Name: this compound hydrochloride.

-

Apollo Scientific. Safety Data Sheet: this compound hydrochloride.

-

Singh, G.S., et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.

-

PubChemLite. This compound hydrochloride (C4H7F2N).

-

Singh, R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 2024.

-

Ombito, J.O., et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020.

-

Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

-

Life Chemicals. Substituted Azetidines in Drug Discovery.

-

Organic Chemistry Portal. Azetidine synthesis.

-

ResearchGate. Examples of biologically active drug leads containing azetidine.

-

Gelin, A., et al. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. The Journal of Organic Chemistry, 2018.

-

ChemicalBook. 1-Boc-3-azetidinone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. N-Boc-3-oxoazetidine [oakwoodchemical.com]

- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Difluoromethyl)azetidine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Difluoromethyl)azetidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, strategic applications, and practical synthetic methodologies, offering field-proven insights into its role in contemporary pharmaceutical design.

Core Molecular Profile

This compound is a saturated, four-membered nitrogen heterocycle substituted with a difluoromethyl group. This unique combination of a strained ring and a specialized fluorinated moiety imparts desirable characteristics for drug design. The free base and its more commonly handled hydrochloride salt are the primary forms of this compound.

Molecular Formula and Weight

The fundamental properties of this compound and its hydrochloride salt are summarized below. These values are foundational for all stoichiometric calculations in synthesis and analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₄H₇F₂N | 107.10 | 1258067-20-7[1] |

| This compound HCl | C₄H₈ClF₂N | 143.56 | 1354792-76-9[2] |

Physicochemical Properties

The physicochemical profile of a building block is critical for predicting its behavior in both chemical reactions and biological systems. The introduction of the difluoromethyl group significantly modulates the properties of the parent azetidine ring.

| Property | Value (Predicted/Reported) | Significance in Drug Discovery |

| LogP | 0.4709[1] | Represents lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability, a key attribute for oral bioavailability. |

| pKa (of conjugate acid) | ~7.5 - 8.5 (Estimated) | The electron-withdrawing nature of the difluoromethyl group reduces the basicity of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.29). This modulation can prevent off-target interactions with acidic receptors and fine-tune binding interactions. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų[1] | Indicates the surface area occupied by polar atoms. A low TPSA like this is often correlated with good cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 1[1] | The azetidine nitrogen can act as a hydrogen bond acceptor. |

| Hydrogen Bond Donors | 1[1] | The azetidine nitrogen (when protonated) and the C-H bond of the difluoromethyl group can act as hydrogen bond donors. |

The Strategic Value in Medicinal Chemistry

The utility of this compound is not accidental; it is a result of the deliberate combination of two "privileged" chemical motifs: the azetidine ring and the difluoromethyl group. Understanding the causality behind this choice is key to leveraging its full potential.

Caption: The strategic combination of the azetidine ring and the difluoromethyl group.

The Azetidine Scaffold: A Privileged Structure

Azetidines have become vital motifs in drug discovery.[3] Their strained four-membered ring is not a liability but an asset that confers:

-

Conformational Rigidity : The rigid structure reduces the number of low-energy conformations a molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[4]

-

Three-Dimensionality : As the pharmaceutical industry moves away from flat, aromatic molecules, the sp³-rich character of azetidine provides an excellent scaffold to orient substituents in three-dimensional space. This can improve solubility and selectivity.[3]

-

Novel Chemical Space : Azetidines serve as effective bioisosteres for larger, more common rings like pyrrolidine and piperidine, offering a way to explore new intellectual property space while maintaining or improving pharmacological properties.

The Difluoromethyl Group: A Unique Bioisostere

The difluoromethyl (-CHF₂) group is a powerful tool for fine-tuning molecular properties. Unlike the more common trifluoromethyl (-CF₃) group, it retains a hydrogen atom, making it a weak hydrogen bond donor. This allows it to act as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, which are often sites of metabolic oxidation.[5]

Key advantages include:

-

Metabolic Stability : The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can block a metabolic hotspot and increase a drug candidate's half-life.

-

Enhanced Lipophilicity : The -CHF₂ group increases lipophilicity more modestly than a -CF₃ group, providing a tool to fine-tune permeability and bioavailability.

-

pKa Modulation : As an electron-withdrawing group, it lowers the pKa of the nearby azetidine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile.

Synthesis and Handling

This compound is typically prepared as its hydrochloride salt for improved stability and ease of handling. While specific, proprietary industrial syntheses vary, a common laboratory-scale approach involves the transformation of a protected 3-azetidinone precursor.

Representative Synthetic Workflow

The following diagram illustrates a plausible, multi-step synthesis starting from commercially available N-Boc-3-azetidinone. This pathway is representative of modern synthetic strategies for creating such fluorinated building blocks.

Caption: Conceptual synthetic workflow for fluorinated azetidines.

Safety and Handling

This compound hydrochloride is an irritant. Standard laboratory safety protocols should be strictly followed.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Handling : Avoid breathing dust, fumes, or gas. Use only in a well-ventilated area, such as a chemical fume hood.[7]

-

Storage : Store in a tightly-closed container in a cool, dry place (recommended 2-8°C).[1][2] Keep away from moisture.

-

First Aid : In case of skin or eye contact, rinse thoroughly with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[6]

Application in Synthesis: A Practical Protocol

This compound is primarily used as a secondary amine building block for introduction into larger molecules, often via N-alkylation, N-acylation, or N-arylation reactions. The following protocol provides a detailed, self-validating methodology for a copper-catalyzed N-arylation, a common and crucial transformation in drug discovery.

Caption: Experimental workflow for the N-arylation of this compound.

Protocol: Copper-Catalyzed N-Arylation with an Arylboronic Acid

This protocol describes a robust method for coupling this compound with an arylboronic acid. The success of the reaction is validated by monitoring the consumption of the starting materials via TLC or LC-MS.

Materials:

-

This compound hydrochloride (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 1.2 equiv)

-

Pyridine (2.5 equiv)

-

Dichloromethane (DCM) or Toluene

-

Standard glassware for organic synthesis

Procedure:

-

Reagent Preparation : To a round-bottom flask, add this compound hydrochloride (1.0 equiv) and the chosen arylboronic acid (1.5 equiv).

-

Solvent Addition : Add the solvent (e.g., DCM/Toluene mixture) to create a stirrable suspension.

-

Base and Catalyst Addition : Add pyridine (2.5 equiv) to the mixture. The pyridine acts as a base to free the amine from its hydrochloride salt and as a ligand for the copper catalyst. Add copper(II) acetate (1.2 equiv).

-

Reaction Execution : Stir the reaction mixture vigorously at room temperature under an air atmosphere. The reaction is often open to the air as oxygen can facilitate the catalytic cycle.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting azetidine is consumed. This may take 24-72 hours.

-

Work-up : Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts, washing the pad with additional DCM. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient), to afford the pure N-arylated product.

Conclusion

This compound has emerged as a high-value building block for medicinal chemistry and drug development. Its design is a testament to the power of strategic molecular engineering, combining the conformational benefits of a strained ring system with the metabolic and electronic advantages of a difluoromethyl group. For researchers aiming to enhance metabolic stability, modulate basicity, and explore novel three-dimensional chemical space, this compound represents a compelling and versatile tool to accelerate the discovery of next-generation therapeutics.

References

- MSDS of this compound hydrochloride. (n.d.).

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved January 19, 2026, from [Link].

- Sigma-Aldrich. (n.d.). Product Specification Sheet for this compound hydrochloride.

-

S. M. T. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link].

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

MySkinRecipes. (n.d.). Product Description: this compound hydrochloride. Retrieved January 19, 2026, from [Link].

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link].

-

eScholarship.org. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved January 19, 2026, from [Link].

-

PubMed. (2003). N-arylation of aziridines. Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link].

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved January 19, 2026, from [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. aksci.com [aksci.com]

physical and chemical properties of 3-(Difluoromethyl)azetidine

An In-Depth Technical Guide to 3-(Difluoromethyl)azetidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, saturated heterocycles have proven to be invaluable. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in drug discovery. Its inherent ring strain, sp3-rich character, and conformational rigidity can lead to improved solubility, metabolic stability, and binding affinity compared to more flexible or aromatic analogues.[1][2]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate a molecule's physicochemical properties. The difluoromethyl (CHF2) group, in particular, is a fascinating substituent. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. Its strong electron-withdrawing nature significantly impacts the basicity (pKa) of nearby amines, which can be crucial for optimizing drug-receptor interactions and oral bioavailability.[3][4][5]

This guide provides a comprehensive technical overview of this compound, a building block that combines the unique features of the azetidine scaffold with the powerful influence of the difluoromethyl group. We will delve into its physicochemical properties, reactivity, synthesis, and applications, offering insights for researchers, scientists, and drug development professionals aiming to leverage this valuable intermediate in their discovery programs.

Physicochemical Properties

The properties of this compound are dictated by the interplay between its strained heterocyclic core and the potent electronic effects of the difluoromethyl substituent.

Data Summary

The key quantitative physicochemical data for this compound are summarized below. It is important to note that several of these values are predicted through computational models, as is common for novel research chemicals.

| Property | Value | Source |

| Molecular Formula | C₄H₇F₂N | [6][7] |

| Molecular Weight | 107.10 g/mol | [6][7] |

| Predicted Boiling Point | 87.5 ± 15.0 °C | [6] |

| Predicted Density | 1.104 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 9.57 ± 0.40 | [6] |

| Predicted LogP | 0.47 | [7] |

| Physical Form | Solid (as hydrochloride salt) | [8] |

| CAS Number | 1258067-20-7 (free base) | [6][7] |

Expert Analysis

-

Basicity (pKa): The predicted pKa of ~9.57 is lower than that of unsubstituted azetidine (pKa ≈ 11.29). This significant decrease in basicity is a direct consequence of the strong inductive electron-withdrawing effect of the two fluorine atoms.[4][9] This modulation is a critical feature in drug design, as it can prevent unwanted protonation at physiological pH, potentially improving cell membrane permeability and reducing off-target interactions at cationic sites.

-

Lipophilicity (LogP): A LogP value of 0.47 indicates a relatively balanced character between hydrophilicity and lipophilicity. The introduction of fluorine typically increases lipophilicity, and the difluoromethyl group serves as a "lipophilic hydrogen bond donor," a unique property that can enhance interactions with protein targets.[4]

-

Handling and Storage: this compound and its hydrochloride salt should be stored in a dry, sealed container under an inert atmosphere at 2-8°C.[3][7][8] It is incompatible with strong acids, acid chlorides, and oxidizing agents.[10]

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton spectrum is expected to show distinct signals. The proton on the carbon bearing the difluoromethyl group (CHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The protons on the azetidine ring would likely present as complex multiplets. The N-H proton would be a broad singlet, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would reveal four signals. The carbon of the CHF₂ group would appear as a triplet due to one-bond carbon-fluorine coupling. The three carbons of the azetidine ring would also be present, with their chemical shifts influenced by their proximity to the nitrogen and the electron-withdrawing substituent.

-

¹⁹F NMR: The fluorine spectrum would be the most straightforward, showing a doublet centered around the typical chemical shift for a CHF₂ group, arising from coupling to the adjacent proton.

-

Mass Spectrometry: The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at m/z = 107. Key fragmentation patterns would likely involve the loss of fluorine or the cleavage of the azetidine ring.

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of this compound is governed by two primary factors: the ring strain of the four-membered ring and the electronic influence of the difluoromethyl group.

-

Strain-Driven Reactivity: Azetidines possess significant ring strain (~25.4 kcal/mol), making them more reactive than their five-membered (pyrrolidine) counterparts but more stable and easier to handle than three-membered (aziridine) rings.[2] This strain facilitates nucleophilic ring-opening reactions, making the azetidine ring a versatile synthon for accessing substituted acyclic amines.[2][5]

-

Electronic Effects: The electron-withdrawing CHF₂ group reduces the nucleophilicity of the ring nitrogen.[5] This means that reactions involving the nitrogen as a nucleophile, such as N-alkylation or N-acylation, may require more forcing conditions (e.g., stronger bases or electrophiles) than with unsubstituted azetidine.

Proposed Synthetic Protocol

A robust synthesis of this compound can be envisioned via a multi-step sequence starting from a commercially available, N-protected azetidin-3-one. This protocol is based on established methodologies for the functionalization of azetidine rings.

Step-by-Step Methodology:

-

Step 1: Nucleophilic Difluoromethylation of N-Boc-azetidin-3-one

-

Protocol: To a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add (Difluoromethyl)trimethylsilane (TMS-CHF₂, 1.5 eq.). Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq.) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Causality: N-Boc-azetidin-3-one is a stable, easily handled starting material. The Boc (tert-butyloxycarbonyl) group protects the nitrogen from reacting and can be removed under acidic conditions. TMS-CHF₂ serves as a nucleophilic source of the "CHF₂⁻" anion upon activation with a fluoride source like TBAF. The low temperature is critical to control the reactivity and prevent side reactions.

-

-

Step 2: Deoxygenation of the Tertiary Alcohol

-

Protocol: The crude product from Step 1, N-Boc-3-(difluoromethyl)azetidin-3-ol, is subjected to a Barton-McCombie deoxygenation. First, the alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate ester). Then, the intermediate is treated with a radical initiator (AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a safer, modern alternative like tris(trimethylsilyl)silane) in a solvent like toluene at reflux.

-

Causality: Direct reduction of the tertiary alcohol is challenging. The Barton-McCombie reaction is a reliable, field-proven method for removing hydroxyl groups by converting them into a more easily cleaved C-O bond via a radical-mediated pathway. This provides a clean conversion to the desired product.

-

-

Step 3: Deprotection of the Boc Group

-

Protocol: Dissolve the product from Step 2 in a suitable solvent like dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq.) or a solution of HCl in dioxane (4M). Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Causality: The Boc group is specifically designed to be stable to a wide range of conditions but labile to strong acid. The acid protonates the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine, typically as an acid salt (e.g., trifluoroacetate or hydrochloride). The volatile byproducts (isobutylene and CO₂) are easily removed.

-

-

Step 4: Work-up and Isolation

-

Protocol: After deprotection, the solvent and excess acid are removed under reduced pressure. The resulting salt can be purified by recrystallization. To obtain the free base, the salt is dissolved in water, the solution is basified with a strong base (e.g., NaOH or K₂CO₃) to pH >12, and the product is extracted with an organic solvent like dichloromethane. The organic layers are dried over Na₂SO₄, filtered, and concentrated to yield this compound.

-

Causality: This standard aqueous work-up effectively separates the desired amine product from the acid and any non-basic impurities. Conversion to the free base is often necessary for subsequent synthetic steps.

-

Applications in Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a high-value building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Scaffold for Bioactive Molecules: It is explicitly used as a reactant in the preparation of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1), a target for treating inflammatory diseases.[6]

-

Pharmacokinetic Enhancement: The combination of the strained azetidine ring and the difluoromethyl group can significantly enhance a drug's metabolic stability and membrane permeability.[3] The azetidine core introduces a three-dimensional structure that can disrupt metabolic attack, while the CHF₂ group replaces metabolically labile protons or hydroxyl groups.

-

Enzyme Inhibitors and Receptor Modulators: Fluorine's high electronegativity allows it to participate in unique, potent interactions with enzyme active sites (e.g., hydrogen bonds, dipole interactions). Therefore, incorporating this moiety is a common strategy in the design of highly potent and selective enzyme inhibitors and receptor modulators.[3] The azetidine scaffold itself is found in numerous FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscoring its clinical relevance.[1]

Conclusion

This compound represents a powerful convergence of two highly impactful strategies in modern drug design: the use of strained heterocyclic scaffolds and the strategic application of fluorine. Its unique combination of properties—a conformationally restricted core, modulated basicity, and potential for enhanced metabolic stability and binding interactions—makes it an exceptionally valuable building block. For researchers in drug discovery, mastering the synthesis and application of this intermediate opens a direct path to novel chemical matter with promising, pre-optimized pharmacokinetic characteristics. As the demand for sp³-rich, three-dimensional molecules continues to grow, the role of functionalized azetidines like this one is set to become even more prominent.

References

-

This compound hydrochloride. MySkinRecipes. [Link]

-

MSDS of this compound hydrochloride. ChemSrc. [Link]

-

3,3-Difluoroazetidine. PubChem. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

This compound hydrochloride (C4H7F2N). PubChemLite. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

-

3-(Fluoromethyl)azetidine. PubChem. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

-

3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. ResearchGate. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Synthesis of azetidine derivatives.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]

-

Azetidine. Wikipedia. [Link]

-

Problem 85 Given the following spectroscopic data... Filo. [Link]

-

¹H- and ¹³C-NMR Spectroscopic Data for Compounds 2 and 3... ResearchGate. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. This compound | 1258067-20-7 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound hydrochloride | 1354792-76-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. capotchem.cn [capotchem.cn]

A Technical Guide to the Synthesis and Discovery of Novel 3-(Difluoromethyl)azetidine Analogs

Abstract

The confluence of the strained, sp³-rich azetidine ring and the unique bioisosteric properties of the difluoromethyl group presents a compelling opportunity in modern medicinal chemistry. The 3-(difluoromethyl)azetidine scaffold is an emerging motif designed to enhance key drug-like properties, including metabolic stability, membrane permeability, and target engagement through unique hydrogen bonding interactions. This guide provides an in-depth exploration of the strategic considerations and synthetic methodologies for accessing these valuable analogs. We will dissect the rationale behind experimental design, present detailed, field-tested protocols, and offer a forward-looking perspective on the discovery of next-generation therapeutics built upon this promising scaffold.

The Strategic Imperative: Uniting Two Privileged Motifs

In the landscape of drug discovery, the deliberate construction of molecular architecture is paramount. The strategic combination of the azetidine ring and the difluoromethyl group is a prime example of rational design aimed at overcoming common pharmacological hurdles.

The Azetidine Scaffold: A Compact Powerhouse

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in drug design.[1] Its value lies in a unique combination of properties:

-

Improved Physicochemical Profile: Incorporation of an azetidine moiety often enhances aqueous solubility and metabolic stability while reducing lipophilicity, key attributes for favorable pharmacokinetics.[1][2][3]

-

Three-Dimensionality: The rigid, non-planar structure of the azetidine ring allows for the precise vectorial positioning of substituents in three-dimensional space, enabling more specific and potent interactions with biological targets.[1]

-

Novel Chemical Space: As a bioisosteric replacement for more common motifs like piperidines or pyrrolidines, azetidines provide access to novel chemical space, offering a path to escape patent-congested areas and discover new structure-activity relationships (SAR).[1]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its clinical relevance and therapeutic success.[3]

The Difluoromethyl Group: More Than Just a Fluorine Moiety

The difluoromethyl (-CF₂H) group is a fascinating and highly valuable functional group in medicinal chemistry, acting as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[4][5] Its utility stems from a unique electronic profile:

-

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group possesses an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target binding affinity and specificity.[4][6] It acts as a hydrogen bond donor on a scale similar to thiophenols and anilines.[6]

-

Metabolic Shield: The strong carbon-fluorine bonds significantly increase resistance to oxidative metabolism, often extending a drug's half-life.[4]

-

Modulation of Physicochemical Properties: The introduction of a -CF₂H group enhances lipophilicity and membrane permeability without the substantial steric bulk of other lipophilic groups, thereby improving bioavailability.[4]

The diagram below illustrates the bioisosteric replacement of a hydroxyl group with a difluoromethyl group, highlighting the key property modulations that are attractive for drug design.

Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound analogs presents a significant challenge due to the inherent strain of the four-membered ring and the specific reactivity required for difluoromethylation.[7] The choice of strategy depends largely on the availability of starting materials and the desired stage of diversification. We will focus on two primary approaches: late-stage difluoromethylation of a pre-formed azetidine scaffold and the construction of the ring from a difluoromethyl-containing precursor.

Strategy A: Late-Stage Functionalization of 3-Hydroxyazetidine

This is arguably the most powerful and modular approach, as it leverages a common and commercially available building block, N-protected 3-hydroxyazetidine, and directly converts the hydroxyl group to its difluoromethyl bioisostere. This strategy is particularly valuable for rapidly generating analogs from a common intermediate.

Causality Behind the Choice: The direct replacement of an alcohol with a difluoromethyl group is a highly sought-after transformation.[8] Traditional methods are often harsh and multi-step. The advent of metallaphotoredox catalysis provides a mild and efficient solution, enabling this conversion on complex molecules.[8]

Workflow Overview:

-

Activation of the Hydroxyl Group: The alcohol is first converted into a reactive intermediate. Merging benzoxazolium-mediated deoxygenation with copper catalysis is a state-of-the-art method for this activation.[8]

-

Copper-Mediated C(sp³)–CF₂H Bond Formation: A copper catalyst facilitates the coupling of the activated alcohol with a suitable difluoromethyl source to form the target C-CF₂H bond.[8]

The following diagram outlines the logical workflow for this advanced synthetic approach.

Caption: Workflow for late-stage deoxydifluoromethylation of 3-hydroxyazetidine.

Strategy B: Deoxyfluorination of Azetidine-3-carbaldehyde

An alternative late-stage approach involves the conversion of a carbonyl group to the difluoromethylene group. This requires the synthesis of an N-protected azetidine-3-carbaldehyde, which can be accessed via oxidation of 3-hydroxyazetidine.

Causality Behind the Choice: Deoxyfluorination is a classic and reliable method for installing gem-difluoro groups.[4] Reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are effective for this transformation, although they must be handled with care due to their reactivity. This method provides an orthogonal approach to the metallaphotoredox strategy.

Key Steps:

-

Oxidation: Swern or Dess-Martin oxidation of N-Boc-3-hydroxyazetidine to yield N-Boc-azetidine-3-carbaldehyde.

-

Deoxyfluorination: Treatment of the aldehyde with a deoxyfluorinating agent (e.g., DAST) to yield the N-Boc-3-(difluoromethyl)azetidine.

Experimental Protocol: Deoxydifluoromethylation of N-Boc-3-hydroxyazetidine

This protocol is a representative example based on modern synthetic advancements. It is designed to be a self-validating system, with clear steps and checkpoints.

Materials:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium tetrafluoroborate (Activation Reagent, 1.2 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.1 equiv)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H, 3.0 equiv)

-

Potassium Methoxide (KOMe, 3.0 equiv)

-

Iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.01 equiv)

-

Anhydrous 1,4-Dioxane (solvent)

-

Trifluoroacetic Acid (TFA) for deprotection

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To an oven-dried 25 mL Schlenk tube, add N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol), the activation reagent (320 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), dtbpy (27 mg, 0.1 mmol), and the iridium photocatalyst (11 mg, 0.01 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and purge with argon for 15 minutes.

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe. Stir the resulting suspension at room temperature. In a separate vial, pre-mix TMSCF₂H (366 mg, 3.0 mmol) and KOMe (210 mg, 3.0 mmol) in 2 mL of dioxane and add this mixture to the reaction tube.

-

Photocatalysis: Place the reaction tube approximately 5 cm from a 34W blue LED lamp and begin irradiation with vigorous stirring. Maintain the reaction temperature at 25 °C using a cooling fan.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: 10-25% ethyl acetate in hexanes) to afford N-Boc-3-(difluoromethyl)azetidine.

-

Deprotection: Dissolve the purified product in DCM (5 mL) and add TFA (1 mL). Stir at room temperature for 2 hours. Concentrate the solution under reduced pressure to yield the desired this compound as its TFA salt.

Data Summary and Characterization

The successful synthesis of a library of analogs requires rigorous characterization. The following table presents hypothetical data for a small series of synthesized compounds, demonstrating the type of information crucial for SAR studies.

| Analog ID | Structure (R-group on Azetidine-N) | Yield (%) | Purity (HPLC, %) | Key ¹⁹F NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

| AZD-001 | H (TFA Salt) | 85 (over 2 steps) | >98 | -110.5 (t, J = 56.4 Hz) | 122.0670 |

| AZD-002 | Benzyl | 72 | >99 | -110.8 (t, J = 56.5 Hz) | 212.1139 |

| AZD-003 | 4-Fluorobenzyl | 68 | >98 | -110.7 (t), -115.2 (m) | 230.1045 |

| AZD-004 | Cyclohexylcarbonyl | 75 | >97 | -110.2 (t, J = 56.3 Hz) | 232.1507 |

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, area of chemical space for drug discovery. The strategic combination of the azetidine ring's favorable pharmacokinetic properties and the difluoromethyl group's unique bioisosteric character provides a powerful platform for developing next-generation therapeutics.[3][9] Late-stage functionalization strategies, particularly those employing metallaphotoredox catalysis, have significantly improved the accessibility of these compounds, enabling their broader evaluation in drug discovery campaigns.[8]

Future efforts will likely focus on developing asymmetric syntheses to access enantiopure this compound analogs, further refining our ability to probe specific interactions within chiral biological targets. As our synthetic toolbox expands, we can anticipate the increasing appearance of this valuable scaffold in clinical candidates across a wide range of therapeutic areas.

References

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University, Macmillan Group. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications, The Journal of Organic Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications, Journal of Medicinal Chemistry. [Link]

-

3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]

-

Recent Advances in Difluoromethylation Reaction. Ingenta Connect. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

-

A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ACS Publications, Organic Letters. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-(Difluoromethyl)azetidine (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Difluoromethyl)azetidine

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and unique three-dimensional character to drug candidates.[1][2] The introduction of fluorine, particularly the difluoromethyl (CHF₂) group, further enhances metabolic stability and modulates electronic properties, making this compound a highly sought-after building block.[3][4] Unambiguous structural confirmation and purity assessment of this key intermediate are paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound, offering both foundational principles and field-proven experimental insights for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a fluorinated compound like this compound, a comprehensive analysis leverages ¹H, ¹³C, and ¹⁹F nuclei, each providing a unique and complementary piece of the structural puzzle. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, resulting in exceptional sensitivity comparable to that of ¹H NMR.[5][6]

¹H NMR Analysis: Deciphering Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Azetidine Ring Protons (C2-H₂, C4-H₂, C3-H): The four methylene protons at the C2 and C4 positions are diastereotopic and will appear as complex multiplets, typically in the range of 3.5-4.5 ppm. Their exact chemical shifts and splitting patterns are influenced by the ring pucker and the substituent at C3. The methine proton at C3 is coupled to the adjacent ring protons and, crucially, to the geminal CHF₂ group.

-

Difluoromethyl Proton (CHF₂): This proton is the most characteristic signal. It experiences coupling to two equivalent fluorine atoms, resulting in a triplet. This triplet is further split by the vicinal C3-proton, leading to a triplet of doublets (td) . The chemical shift for this proton is typically found significantly downfield, often in the 5.8-6.5 ppm range, due to the deshielding effect of the two fluorine atoms.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework and is highly informative due to carbon-fluorine coupling.

-

Azetidine Ring Carbons (C2, C4, C3): The C2 and C4 carbons will appear in the aliphatic region, typically around 50-60 ppm. The C3 carbon, directly attached to the electron-withdrawing CHF₂ group, will be shifted downfield.

-

Difluoromethyl Carbon (CHF₂): This carbon signal is definitive. Due to the direct one-bond coupling to two fluorine atoms (¹JCF), it appears as a distinct triplet with a large coupling constant (typically >200 Hz). Its chemical shift is generally observed in the 110-120 ppm range. Furthermore, the C3 carbon of the azetidine ring will exhibit a smaller two-bond coupling (²JCF), appearing as a triplet or a doublet of doublets depending on other couplings.

¹⁹F NMR Analysis: The Definitive Fluorine Signature

¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap.[7][8]

-

Difluoromethyl Fluorines (CHF₂): The two fluorine atoms are chemically equivalent and will produce a single resonance signal. This signal is split into a doublet by the geminal proton (²JHF, typically ~50-60 Hz). Each peak of this doublet is further split into a triplet by the two vicinal protons on the azetidine ring (C3-H), though often this appears as a broader doublet of doublets (dd) or a doublet of triplets (dt) depending on the specific coupling constants to the C3 methine proton. The chemical shift typically falls within the -110 to -130 ppm range relative to CFCl₃.[9]

Summary of Expected NMR Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| ¹H | CHF₂ | 5.8 – 6.5 | Triplet of Doublets (td) | ²JHF ≈ 50-60; ³JHH ≈ 4-8 |

| CH₂ (Ring) | 3.5 – 4.5 | Multiplet (m) | - | |

| CH (Ring) | 3.0 – 4.0 | Multiplet (m) | - | |

| NH | 1.5 – 3.0 (variable) | Broad Singlet (br s) | - | |

| ¹³C | CHF₂ | 110 – 120 | Triplet (t) | ¹JCF ≈ 235-245 |

| CH (Ring) | 35 – 45 | Triplet (t) (due to ²JCF) | ²JCF ≈ 20-25 | |

| CH₂ (Ring) | 50 – 60 | Singlet (s) | - | |

| ¹⁹F | CHF₂ | -110 – -130 (vs CFCl₃) | Doublet of Doublets (dd) | ²JHF ≈ 50-60; ³JHF ≈ 15-25 |

Protocol and Workflow for NMR Data Acquisition

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H/¹³C NMR, if quantitative analysis is needed.

-

Spectrometer Setup: Tune and shim the NMR spectrometer for the chosen solvent. Standard high-resolution NMR instruments (e.g., 400 MHz) are sufficient.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (0-7 ppm).

-

¹⁹F NMR Acquisition: Using the same sample, acquire a one-dimensional fluorine spectrum. This may require a broadband probe or retuning of a dedicated probe. The spectral width should be set appropriately (e.g., -100 to -150 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time with a greater number of scans is required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Workflow Diagram:

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and providing evidence of the molecular formula. The molecular formula of this compound is C₄H₇F₂N, with a monoisotopic mass of 107.0547 Da.[11][12]

Ionization Techniques and Expected Ions

-

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules. In positive ion mode, this compound is expected to be readily protonated at the nitrogen atom, yielding a prominent [M+H]⁺ ion at m/z 108.0619 . This is often the base peak in the spectrum, with minimal fragmentation.

-

Electron Impact (EI): This is a high-energy technique that causes extensive fragmentation. While the molecular ion ([M]⁺˙ at m/z 107.0547) may be observed, it is often weak. The fragmentation pattern provides structural clues. Common fragmentation pathways for fluorinated compounds involve the loss of fluorine or fluorinated fragments.[13]

Expected Mass Spectrometry Data

| Ionization Mode | Expected Ion | Calculated m/z | Interpretation |

| ESI (+) | [M+H]⁺ | 108.0619 | Protonated Molecule (Confirms MW) |

| ESI (+) | [M+Na]⁺ | 130.0439 | Sodium Adduct |

| EI | [M]⁺˙ | 107.0547 | Molecular Ion |

| EI | [M-H]⁺ | 106.0474 | Loss of a Hydrogen Radical |

| EI | [M-CHF₂]⁺ | 56.0500 | Loss of Difluoromethyl Radical |

Protocol and Workflow for MS Data Acquisition

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Introduction: Infuse the sample directly into the ion source via a syringe pump or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in the desired mode (e.g., ESI positive). Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the [M+H]⁺ or [M]⁺˙ peak to confirm the molecular weight. Analyze any significant fragment ions to support the proposed structure.

Workflow Diagram:

Caption: Workflow for mass spectrometry analysis.

Integrated Structural Confirmation

The true power of spectroscopic analysis lies in the synergy of multiple techniques. No single method provides absolute proof. Instead, a confluence of evidence from NMR and MS builds an unassailable case for the structure and purity of this compound.

Caption: Convergence of spectroscopic data for structural confirmation.

This integrated approach ensures a self-validating system. The mass spectrum confirms the elemental composition predicted by the NMR data, while the specific splitting patterns and coupling constants observed in the ¹H, ¹³C, and ¹⁹F NMR spectra confirm the precise arrangement of those atoms in the this compound structure.

References

-

Wiley-VCH. (2008). Supporting Information for "Asymmetric Synthesis of 3-Trifluoromethyl-3,4-dihydro-2H-1,4-benzoxazines and Analogues". Angewandte Chemie International Edition. [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Al-Fayyoumi, S., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

-

Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]

-

PubChem. This compound. [Link]

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. [Link]

-

Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

-

MySkinRecipes. This compound hydrochloride. [Link]

-

Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

-

PubMed. (2000). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

NIH National Library of Medicine. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Diva-portal.org. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

ResearchGate. (2014). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. [Link]

-

NIH National Library of Medicine. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. [Link]

-

ResearchGate. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. PubChemLite - this compound hydrochloride (C4H7F2N) [pubchemlite.lcsb.uni.lu]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Difluoromethyl Group: A Strategic Linchpin in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the repertoire of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth analysis of the multifaceted role of the difluoromethyl group in drug design. We will explore its fundamental physicochemical properties, its strategic application as a bioisostere, its impact on metabolic stability and pharmacokinetics, and the synthetic methodologies for its incorporation into bioactive molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and practical guidance to leverage the full potential of the difluoromethyl group in the pursuit of novel therapeutics.

The Unique Physicochemical Profile of the Difluoromethyl Group

The difluoromethyl group occupies a unique chemical space, bridging the properties of a methyl (-CH3) group and a trifluoromethyl (-CF3) group. Its distinct electronic nature, arising from the presence of two highly electronegative fluorine atoms and one hydrogen atom, imparts a suite of desirable characteristics that can be strategically exploited in drug design.[1][2]

A Lipophilic Hydrogen Bond Donor

Perhaps the most defining feature of the CF2H group is its capacity to act as a lipophilic hydrogen bond donor .[3][4][5] The polarized C-H bond in the CF2H group is sufficiently acidic to engage in hydrogen bonding interactions with biological targets, a capability absent in the trifluoromethyl group.[6] Studies have shown that the hydrogen bond donor strength of a difluoromethyl group is comparable to that of thiophenols, anilines, and amines.[3][4][5] This unique characteristic allows the CF2H group to serve as a bioisosteric replacement for common polar functional groups like hydroxyl (-OH) and thiol (-SH) groups, while simultaneously increasing lipophilicity.[7]

Modulation of Lipophilicity and pKa

The introduction of a difluoromethyl group generally increases the lipophilicity of a molecule, as measured by the logarithm of the partition coefficient (logP).[3][8] However, the magnitude of this increase is typically less than that observed with the more heavily fluorinated trifluoromethyl group.[2] This provides medicinal chemists with a valuable tool for fine-tuning lipophilicity to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The experimental ∆logP (water-octanol) values for replacing a methyl group with a difluoromethyl group (logP(XCF2H) - logP(XCH3)) have been shown to range from -0.1 to +0.4.[3][4][5]

Furthermore, the strong electron-withdrawing nature of the CF2H group can significantly influence the pKa of neighboring functional groups.[1] This modulation of acidity or basicity can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[9]

| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |

| Hansch-Fujita π Constant | +0.56 | ~+0.3 to +0.5 | +0.88[10][11] |

| Hydrogen Bond Donor Capability | No | Yes | No |

| Metabolic Stability | Low (prone to oxidation) | High | Very High[10][11] |

| Steric Size (van der Waals radius) | Smaller | Intermediate | Larger |

Table 1: Comparative Physicochemical Properties of Methyl, Difluoromethyl, and Trifluoromethyl Groups.

Strategic Applications in Drug Design

The unique properties of the difluoromethyl group translate into several strategic advantages in the drug discovery process.

Bioisosterism for Enhanced Potency and Selectivity

The ability of the CF2H group to act as a bioisostere for hydroxyl, thiol, and amine functionalities is a powerful strategy for improving drug-target interactions.[1][7] By replacing these metabolically labile groups, medicinal chemists can often enhance metabolic stability without sacrificing, and in some cases even improving, binding affinity.[7] The directional hydrogen bond offered by the CF2H group can lead to increased target specificity and potency.[7] For example, the mTORC1/2 selective inhibitor PQR620 features a difluoromethyl group that was found to be crucial for achieving over 1000-fold selectivity for mTOR over PI3Kα.[6]

Enhancing Metabolic Stability and Pharmacokinetics

The strong carbon-fluorine bonds in the difluoromethyl group confer significant resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][10] Replacing a metabolically vulnerable methyl or methylene group with a CF2H group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient-to-patient variability in drug exposure.[10][11] While generally stable, it is important to note that in some contexts, CYP-mediated hydroxylation at the difluoromethyl carbon can occur, potentially leading to the release of fluoride.[12]

Synthetic Methodologies for Difluoromethylation

The successful application of the difluoromethyl group in drug discovery is contingent on the availability of efficient and reliable synthetic methods for its installation. A variety of approaches have been developed, broadly categorized as electrophilic, nucleophilic, and radical difluoromethylation.[1]

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents are employed to introduce the CF2H group onto nucleophilic substrates such as thiols, phenols, and enolates. Reagents like S-(difluoromethyl) sulfoximines and difluoromethylated hypervalent iodine species generate a difluorocarbene (:CF2) or a related electrophilic species that reacts with the nucleophile.

Experimental Protocol: O-Difluoromethylation of a Phenol

This protocol is a general representation for the synthesis of aryl difluoromethyl ethers.[9]

-

Reagents and Materials:

-

Phenol substrate

-

Sodium chlorodifluoroacetate (ClCF2CO2Na)

-

Cesium carbonate (Cs2CO3) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel equipped with a magnetic stirrer and condenser

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

-

-

Procedure:

-

To a solution of the phenol (1.0 equiv) in DMF, add Cs2CO3 (2.0 equiv) and sodium chlorodifluoroacetate (2.0 equiv).

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.

-

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation involves the use of a difluoromethyl anion (CF2H-) equivalent, which can be generated from precursors like (trimethylsilyl)difluoromethane (TMSCF2H) in the presence of a base. These nucleophiles can participate in substitution reactions or additions to carbonyl compounds.

Radical Difluoromethylation

Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules. These methods typically involve the generation of a difluoromethyl radical (•CF2H) from precursors such as bromodifluoromethane (BrCF2H) or sulfinates, often facilitated by photoredox catalysis.[7] This approach enables the direct C-H difluoromethylation of arenes and heterocycles.

Case Studies: The Difluoromethyl Group in Approved Drugs

The successful application of the difluoromethyl group is evident in several marketed drugs. For instance, Pantoprazole , a proton pump inhibitor, features a difluoromethoxy (-OCF2H) group which contributes to its metabolic stability and efficacy.[6] Another example is Roflumilast , a phosphodiesterase-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD), which also contains a difluoromethoxy group. These examples underscore the real-world impact of leveraging the unique properties of the difluoromethyl moiety in drug design.

Conclusion

The difluoromethyl group is a highly valuable and versatile functional group in the medicinal chemist's toolkit. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability and fine-tune lipophilicity, provides a powerful and nuanced approach to lead optimization.[1][2] As synthetic methodologies for the introduction of the CF2H group continue to advance, its strategic deployment is expected to play an increasingly important role in the development of the next generation of innovative medicines.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link][3][4][13]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Xing, G., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

-

MDPI. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI. [Link]

-

Spasov, A. A., & Anisimova, V. A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Pharmaceutical Chemistry Journal, 54(5), 441-444. [Link]

-

Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. News. [Link]

-

QMRO. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Sessler, C. D., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

-

Pretze, M., & Wängler, C. (2020). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 13(10), 289. [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]